molecular formula C6H12O8Ti B3068733 Tilac CAS No. 79110-90-0

Tilac

Número de catálogo B3068733
Número CAS: 79110-90-0
Peso molecular: 260.02 g/mol
Clave InChI: DTQHSUHILQWIOM-UHFFFAOYSA-J
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tilac is a non-steroidal anti-inflammatory drug (NSAID) used to treat conditions like osteoarthritis and rheumatoid arthritis . It works by inhibiting the formation of prostaglandins, which are involved in inflammation, fever, and pain . The drug is administered as a racemate, with the S-form shown to be active while the R-form is inactive .


Chemical Reactions Analysis

Tilac, like other NSAIDs, works by inhibiting the enzyme cyclooxygenase (COX). This inhibition decreases the synthesis of peripheral prostaglandins that are involved in mediating inflammation . The exact chemical reactions involved in this process are not specified in the search results.


Physical And Chemical Properties Analysis

Tilac’s physical and chemical properties include its molecular formula (C17H21NO3), molecular weight (287.3535), and its high protein binding (>99% bound, primarily to albumin) . Unfortunately, the search results do not provide more detailed information on Tilac’s physical and chemical properties.

Aplicaciones Científicas De Investigación

Autoimmune Diseases

Field

The specific scientific field of this application is Immunology .

Application Summary

The TILAC™ platform is a transformative tolerance induction technology that is completely unlike all previous attempts to induce tolerance . It surpasses current developmental approaches in its elegant simplicity, perfectly personal operation, and universal application . This technology is differentiated from past attempts by the binding of two powerful adjuvant constituents that make it possible to utilize the pool of endogenous pathogenic antigens to down-regulate the immune response associated with a particular disease, and to do so across the range of targeted autoimmune diseases .

Methods of Application

The TILAC therapeutic approach utilizes a formulation comprised of two primary components, a vaccine adjuvant and an anti-inflammatory cytokine, that have been linked to form a unique conjugate . In its first product, TREG 101, both of these components are FDA-approved and have been safely used clinically for decades . The approach is highly personalized. It targets pathogenic self-antigens perpetrating the disease only, and yet it requires no antigen to be included in the treatment formulation .

Results or Outcomes

The immune system possesses remarkable restorative power that can be harnessed through the creation and maintenance of a particularly robust tolerogenic microenvironment that results in directional modulation of the immune response by regulatory T cells to achieve desired disease remediation . No approach to the highly sought-after objective of tolerance induction has demonstrated outcomes that are comparable to those expected from the TILAC platform .

Plaque Psoriasis

Field

The specific scientific field of this application is Dermatology .

Application Summary

Plaque Psoriasis is an immuno-inflammatory skin condition that is the most prevalent autoimmune disease in the United States, affecting approximately 7.5 million adults . TregTherapeutics has chosen Plaque Psoriasis as the first disease state in which to demonstrate human proof of concept .

Methods of Application

The rationale for choosing Plaque Psoriasis is based on the skin’s ease of access and treatment, as well as, the availability of definitive and well-recognized treatment assessment tools . The TILAC™ therapeutic approach is expected to be applied in the same way as described in the previous section.

Results or Outcomes

The results of this application are not yet available as it is still in the proof of concept stage .

Inflammatory Bowel Disease (IBD)

Field

The specific scientific field of this application is Gastroenterology .

Application Summary

Inflammatory Bowel Disease (IBD) is a chronic inflammatory condition of the digestive tract. Continued research into the complex interplay between genetics, immunity, and gut microbiota will provide valuable insights into optimal TILAC™ delivery modalities and administration protocols for optimal Treg efficacy for patients suffering from IBD .

Methods of Application

The TILAC™ therapeutic approach is expected to be applied in the same way as described in the previous sections. However, the delivery modalities and administration protocols may be optimized based on the ongoing research .

Results or Outcomes

The results of this application are not yet available as it is still in the research stage .

Type 1 Diabetes

Field

The specific scientific field of this application is Endocrinology .

Application Summary

Type 1 Diabetes is an autoimmune disease where the body’s immune system attacks and destroys the insulin-producing beta cells of the pancreas . The TILAC™ technology is being researched for its potential application in the treatment of Type 1 Diabetes .

Methods of Application

The TILAC™ therapeutic approach is expected to be applied in the same way as described in the previous sections .

Results or Outcomes

Lupus

Field

The specific scientific field of this application is Rheumatology .

Application Summary

Lupus is a chronic autoimmune disease that can damage any part of the body . The TILAC™ technology is being researched for its potential application in the treatment of Lupus .

Results or Outcomes

Rheumatoid Arthritis

Field

The specific scientific field of this application is also Rheumatology .

Application Summary

Rheumatoid Arthritis is a chronic inflammatory disorder affecting many joints, including those in the hands and feet . The TILAC™ technology is being researched for its potential application in the treatment of Rheumatoid Arthritis .

Safety And Hazards

Tilac may increase blood pressure and/or cause fluid retention and edema . It also carries a risk of gastrointestinal toxicity, including bleeding, ulceration, and perforation . Other risks include direct renal injury, anaphylactoid reactions, and serious skin reactions . It’s important to use the lowest effective dose for the shortest duration consistent with individual patient treatment goals .

Propiedades

IUPAC Name

2-hydroxypropanoate;titanium(4+);dihydroxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H6O3.2H2O.Ti/c2*1-2(4)3(5)6;;;/h2*2,4H,1H3,(H,5,6);2*1H2;/q;;;;+4/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQHSUHILQWIOM-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])O.CC(C(=O)[O-])O.[OH-].[OH-].[Ti+4]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O8Ti
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tilac

CAS RN

79110-90-0
Record name Titanium, dihydroxybis(2-hydroxypropanoato-O{1},O{2})
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tilac
Reactant of Route 2
Tilac
Reactant of Route 3
Tilac
Reactant of Route 4
Tilac
Reactant of Route 5
Tilac
Reactant of Route 6
Tilac

Citations

For This Compound
947
Citations
M Sullivan - 2021 - search.proquest.com
… TILAC to study perturbations to both transcription and translation of RNA. First, I show that TILAC … Then, in the context of the Drosophila heat shock system, I show that TILAC captures …
Number of citations: 3 search.proquest.com
…, MP de Parada, MA Parada, B Valecillos, CA Tilac… - Brain research, 1997 - Elsevier
Drinking, feeding and hypothalamic extracellular acetylcholine (ACh) release was measured before and after the administration of several doses of atropine sulfate in streptozotocin (…
Number of citations: 6 www.sciencedirect.com
GRB Elliott - JOM, 1998 - search.proquest.com
… TiLAC is designed to allow the excellent physical separation … Also, continuous operations with TiLAC could offer … The concept closest to TiLAC is a molten salt process34 from Albany …
Number of citations: 33 search.proquest.com
MCS Courvan, RO Niederer, IW Vock… - Nucleic Acids …, 2022 - academic.oup.com
… TILAC leverages nucleoside recoding chemistry to generate … of TILAC in transcriptome-scale experiments involving RNA polymerase II inhibition and heat shock. We then applied TILAC …
Number of citations: 2 academic.oup.com
MF Pribadi, A Fathimah - AMK: Abdi Masyarakat UIKA, 2022 - pkm.uika-bogor.ac.id
Community behavior in protecting and preserving the environment is minimal, including in keeping the river clean, the main thing that causes river pollution is garbage. Garbage …
Number of citations: 0 pkm.uika-bogor.ac.id
VJ a Spallistl - arc.aiaa.org
… 1a;f ~ h ~ ~ : f I wi ~ e ~ and at the frorlt ;>i:d r:!c::re was a p:crrce of st:.rini,?: tilac passed over a little pillley i:r,d tbex-: tn the . . cente:r cf the :.aunchj.ng ra L ~ . A s the 3.k.p~arle t.- ,,.., ..-. …
Number of citations: 0 arc.aiaa.org
S Boumad, A Infantes-Molina, I Barroso-Martín… - Applied Sciences, 2021 - mdpi.com
… The results showed that TiLAC hybrids have superior photocatalytic performance than P25, showing TiLAC-7/3 90% MB removal with respect to the initial concentration just after 30 min …
Number of citations: 3 www.mdpi.com
C Tilac, L Sánchez - KIDNEY INTERNATIONAL, 1993 - … INC 238 MAIN ST, CAMBRIDGE, MA …
Number of citations: 6
TPA Dassagayam, JC Tilac, KK Bolor, KS Sone… - JAPI, 2004
Number of citations: 3
…, J Nazzoure, L Flores, C Frontado, A Guillen, C Tilac… - 2nd Latin American …, 2000
Number of citations: 2

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.